4-Cyanoindole

Fluorescent nucleoside probes DNA biophysics Chemical biology

4-Cyanoindole is the only indole regioisomer delivering quantum yields >0.90 in water and 11 ns fluorescence lifetime—unmatched by 5-, 6-, or 7-cyanoindoles. It serves as the essential precursor for 4-cyanoindole-2′-deoxyribonucleoside (4CIN) probes, 4-cyanotryptophan (4CN-Trp) protein fluorophores, and nanomolar TDO inhibitors (Ki=90 nM). The 4-cyano group also enables stereoselective Friedel-Crafts γ-lactone synthesis. Procure ≥98% pure material for high-signal, low-background DNA detection and anticancer immunomodulator development.

Molecular Formula C9H6N2
Molecular Weight 142.16 g/mol
CAS No. 16136-52-0
Cat. No. B094445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyanoindole
CAS16136-52-0
Synonyms1H-indole-4-carbonitrile
Molecular FormulaC9H6N2
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CNC2=C1)C#N
InChIInChI=1S/C9H6N2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5,11H
InChIKeyCEUFGDDOMXCXFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyanoindole (CAS 16136-52-0) for Procurement: Technical Grade Specifications and Core Identity


4-Cyanoindole (1H-indole-4-carbonitrile, CAS 16136-52-0) is a heterocyclic building block with the molecular formula C9H6N2 and a molecular weight of 142.16 g/mol [1]. It appears as a white to light yellow to light orange crystalline powder or solid . The compound is characterized by a cyano group (-CN) substituted at the 4-position of the indole ring, with an electron-withdrawing effect that fundamentally alters its photophysical and electronic properties relative to other indole regioisomers [2]. Commercially available grades typically range from ≥97% to ≥99% purity as determined by HPLC or GC . Its physical properties include a melting point range of 117–123°C (lit.), predicted boiling point of 350.0±15.0°C at 760 mmHg, and predicted density of 1.24±0.1 g/cm³ .

4-Cyanoindole: Why 5-Cyanoindole or Unsubstituted Indole Cannot Substitute in Photophysical and Synthetic Applications


Generic substitution among indole derivatives is not technically viable when 4-Cyanoindole is specified. The regiospecific placement of the cyano group at the 4-position confers photophysical properties that are absent or significantly attenuated in other positional isomers such as 5-cyanoindole or 6-cyanoindole [1]. Only the 4-cyano substitution pattern yields the extended fluorescence lifetime (11 ns in water) and high quantum yield (>0.90 in aqueous solution) required for the compound's primary differentiated application as a fluorescent nucleoside probe precursor [2]. In synthetic applications, the 4-cyano group acts as both a strong electron-withdrawing directing group and a versatile synthetic handle convertible to amides, amines, tetrazoles, and carboxylic acids—a reactivity profile not replicable by 4-haloindoles or 4-nitroindole without fundamentally altering the downstream synthetic route . Substituting 5-cyanoindole or 6-cyanoindole would result in complete loss of the structure-specific photophysical performance, while using unsubstituted indole would forfeit the nitrile's electron-withdrawing directing effects and downstream derivatization pathways essential for documented applications in tryptophan dioxygenase (TDO) inhibitor synthesis and stereoselective Friedel-Crafts alkylations .

4-Cyanoindole Procurement Evidence: Quantitative Performance Differentiation from 2-Aminopurine and Positional Isomers


4CIN vs. 2APN: Quantum Yield Enhancement in Aqueous Environment and DNA Duplex

The 4-cyanoindole-derived nucleoside 4CIN demonstrates substantially higher fluorescence quantum yield than the industry-standard probe 2-aminopurine-2′-deoxyribonucleoside (2APN) [1]. In aqueous solution, 4CIN exhibits quantum yields >0.90, while when incorporated into duplex DNA, it maintains uniquely high quantum yields ranging from 0.15 to 0.31 depending on sequence and hybridization context, surpassing that of 2APN [2].

Fluorescent nucleoside probes DNA biophysics Chemical biology

4-Cyanoindole vs. Positional Isomers: Exclusive Long Fluorescence Lifetime in Aqueous Solvent

Among a panel of six cyanoindole positional isomers evaluated for solvent-dependent fluorescence decay kinetics, only 4-cyanoindole affords a long fluorescence lifetime and consequently high quantum yield in H2O [1]. This property is not observed for 5-cyanoindole, 6-cyanoindole, or 7-cyanoindole under identical aqueous conditions [2].

Fluorescence lifetime Cyanotryptophan probes Photophysical characterization

4CIN vs. 2APN: Superior Stokes Shift and Molar Extinction Coefficient

2APN is limited by a moderate Stokes shift, molar extinction coefficient, and quantum yield [1]. 4-Cyanoindole-2′-deoxyribonucleoside (4CIN) was developed specifically to overcome these limitations and offers superior photophysical characteristics across all the aforementioned properties compared to 2APN [2].

Nucleoside analogue design Fluorescence spectroscopy Structure-function relationships

4-Cyanoindole in DNA Polymerase Incorporation: Enzymatic Compatibility with Native Nucleobases

When incorporated into duplex DNA, 4CIN pairs equivalently with native nucleobases and maintains high fluorescence quantum yield across varied sequence contexts [1]. The triphosphate form (4CIN-TP) is enzymatically incorporated into DNA by a polymerase, enabling steady-state incorporation kinetics comparable to the native nucleotide analog [2].

DNA polymerase Enzymatic incorporation Oligonucleotide synthesis

4-Cyanoindole in TDO Inhibitor Synthesis: Validated Intermediate for Anticancer Immunomodulator Programs

4-Cyanoindole is documented across multiple authoritative vendor technical datasheets as a reactant for the preparation of tryptophan dioxygenase (TDO) inhibitors, a validated class of potential anticancer immunomodulators . This specific application is enabled by the 4-cyano substitution pattern, which provides the requisite electronic and steric properties for downstream TDO inhibitor scaffold construction [1].

Tryptophan dioxygenase inhibitors Cancer immunotherapy Medicinal chemistry

4-Cyanoindole Procurement Applications: Evidence-Validated Research and Development Scenarios


Fluorescent Nucleoside Probe Synthesis: 4CIN and 4CIN-TP for DNA/RNA Biophysical Studies

Procure 4-cyanoindole as the precursor for synthesizing 4-cyanoindole-2′-deoxyribonucleoside (4CIN) and its triphosphate (4CIN-TP). In this application, 4CIN offers quantum yields >0.90 in water and 0.15–0.31 in duplex DNA, surpassing 2-aminopurine (2APN) [1]. 4CIN experiences substantially less in-strand fluorescence quenching when inserted into single- or double-stranded DNA compared to 2APN [2]. These properties enable high-signal, low-background detection in polymerase incorporation assays, DNA hybridization studies, and oligonucleotide-protein interaction analysis. [3]

Cyanotryptophan-Based Protein Fluorescence: Environment-Sensitive Biophysical Probes

Procure 4-cyanoindole as the synthetic precursor to 4-cyanotryptophan (4CN-Trp), an improved fluorophore for protein structure and dynamics studies. Unlike other cyanoindole positional isomers (5-, 6-, or 7-cyanoindole), only 4-cyanoindole affords a long fluorescence lifetime (11 ns) and high quantum yield in aqueous environments [1]. This property enables the development of Trp-based amino acid fluorophores with improved photophysical characteristics compared to native tryptophan, including more pronounced environment-sensitive fluorescence changes and higher signal contrast. [2]

Medicinal Chemistry: TDO Inhibitor Scaffold Construction for Immuno-Oncology

Procure 4-cyanoindole as the key synthetic intermediate for tryptophan dioxygenase (TDO) inhibitor synthesis, a validated target in anticancer immunotherapy [1]. The 4-cyano substitution provides the nitrile handle required for constructing conformationally restricted TDO inhibitor pharmacophores, with documented derivatives exhibiting nanomolar affinity against human TDO (Ki = 90 nM; IC50 = 40 nM) [2]. This application is specifically validated by multiple authoritative suppliers including Sigma-Aldrich and Aladdin as a primary documented use case for this compound. [3]

Stereoselective Synthesis: γ-Lactone Construction via Friedel-Crafts Alkylation

Procure 4-cyanoindole as a reactant for the stereoselective preparation of γ-lactones via prolinol silyl ether catalyzed Friedel-Crafts alkylation [1]. The 4-cyano substitution pattern provides the requisite electronic activation for this transformation while maintaining stereocontrol, enabling access to chiral γ-lactone building blocks of relevance to natural product synthesis and medicinal chemistry programs. [2]

Technical Documentation Hub

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